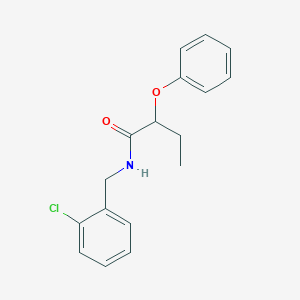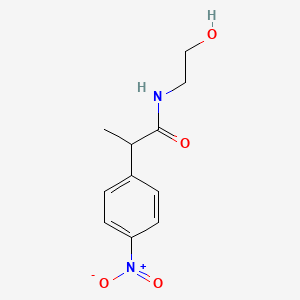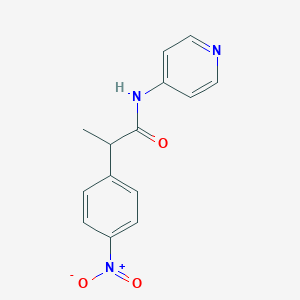![molecular formula C17H21NO6 B4075665 2-{[2-(1-naphthyloxy)ethyl]amino}-1-propanol ethanedioate (salt) CAS No. 1185133-82-7](/img/structure/B4075665.png)
2-{[2-(1-naphthyloxy)ethyl]amino}-1-propanol ethanedioate (salt)
Vue d'ensemble
Description
2-{[2-(1-naphthyloxy)ethyl]amino}-1-propanol ethanedioate (salt) is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its potential therapeutic properties and has been extensively studied for its mechanism of action, biochemical and physiological effects, and other related aspects.
Mécanisme D'action
The mechanism of action of 2-{[2-(1-naphthyloxy)ethyl]amino}-1-propanol ethanedioate (2-{[2-(1-naphthyloxy)ethyl]amino}-1-propanol ethanedioate (salt)) is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in inflammation and cancer. This compound has also been found to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[2-(1-naphthyloxy)ethyl]amino}-1-propanol ethanedioate (2-{[2-(1-naphthyloxy)ethyl]amino}-1-propanol ethanedioate (salt)) are still being studied. However, it has been found to have an impact on various cellular processes such as cell growth, proliferation, and apoptosis. This compound has also been found to have an effect on certain neurotransmitters, which may contribute to its potential use in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-{[2-(1-naphthyloxy)ethyl]amino}-1-propanol ethanedioate (2-{[2-(1-naphthyloxy)ethyl]amino}-1-propanol ethanedioate (salt)) in lab experiments include its potential therapeutic properties, its ability to inhibit certain enzymes and proteins, and its antioxidant properties. However, the limitations of using this compound in lab experiments include its complex synthesis process, its potential toxicity, and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 2-{[2-(1-naphthyloxy)ethyl]amino}-1-propanol ethanedioate (2-{[2-(1-naphthyloxy)ethyl]amino}-1-propanol ethanedioate (salt)). These include further studies on its mechanism of action, its potential use in the treatment of neurological disorders, and its potential use in combination with other drugs for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the toxicity and safety profile of this compound.
Conclusion:
In conclusion, 2-{[2-(1-naphthyloxy)ethyl]amino}-1-propanol ethanedioate (2-{[2-(1-naphthyloxy)ethyl]amino}-1-propanol ethanedioate (salt)) is a complex chemical compound that has potential therapeutic properties. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the treatment of various diseases.
Applications De Recherche Scientifique
2-{[2-(1-naphthyloxy)ethyl]amino}-1-propanol ethanedioate (2-{[2-(1-naphthyloxy)ethyl]amino}-1-propanol ethanedioate (salt)) has been extensively studied for its potential therapeutic properties. This compound has been found to have anti-inflammatory, anti-cancer, and anti-tumor properties. It has also been studied for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propriétés
IUPAC Name |
2-(2-naphthalen-1-yloxyethylamino)propan-1-ol;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2.C2H2O4/c1-12(11-17)16-9-10-18-15-8-4-6-13-5-2-3-7-14(13)15;3-1(4)2(5)6/h2-8,12,16-17H,9-11H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYAGMIYEJUFSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NCCOC1=CC=CC2=CC=CC=C21.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1185133-82-7 | |
| Record name | 1-Propanol, 2-[[2-(1-naphthalenyloxy)ethyl]amino]-, ethanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185133-82-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-butyl-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4075588.png)

![2-[2-(1-adamantylamino)-2-oxoethoxy]-N-(3-chloro-2-methylphenyl)benzamide](/img/structure/B4075595.png)
![3-azocan-1-yl-N-{2-[methyl(methylsulfonyl)amino]ethyl}propanamide](/img/structure/B4075598.png)
![1-(cyclopropylcarbonyl)-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4075607.png)
![1-[3-(2-naphthyloxy)propyl]azepane oxalate](/img/structure/B4075614.png)
![1-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]azepane oxalate](/img/structure/B4075623.png)
![4-allyl-3-[(2-methylphenoxy)methyl]-5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-4H-1,2,4-triazole](/img/structure/B4075631.png)

![1-{2-[2-chloro-4-(1,1-dimethylpropyl)phenoxy]ethyl}piperazine oxalate](/img/structure/B4075648.png)



![1-{2-[3-(trifluoromethyl)phenoxy]ethyl}azepane oxalate](/img/structure/B4075674.png)